2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid
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Overview
Description
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors, which play a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with benzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting fibroblast growth factor receptors, which are involved in various cellular processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer due to its inhibitory effects on fibroblast growth factor receptors.
Industry: Utilized in the development of new drugs and chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to a reduction in cell proliferation and angiogenesis. This inhibition is particularly significant in the context of cancer, where abnormal activation of these receptors can contribute to tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their inhibitory effects on fibroblast growth factor receptors.
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid analogs: These analogs have slight modifications in their chemical structure but exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against fibroblast growth factor receptors. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)12-4-1-2-6-13(12)17-8-10-9-18-14-11(10)5-3-7-16-14/h1-7,9,17H,8H2,(H,16,18)(H,19,20) |
InChI Key |
PSIDSNQONSDNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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